Product packaging for 3-Hexyldecan-1-ol(Cat. No.:CAS No. 51655-60-8)

3-Hexyldecan-1-ol

Cat. No.: B2920925
CAS No.: 51655-60-8
M. Wt: 242.447
InChI Key: AVQZTOVGAJLQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hexyldecan-1-ol is a branched-chain fatty alcohol with the molecular formula C16H34O and a molecular weight of 242.44 g/mol . It is characterized by a long hydrocarbon chain with a hydroxyl group terminal, a structure typical of the Guerbet alcohol family, which are known for their role in industrial applications and organic synthesis . While specific biological or mechanistic studies on this compound itself are limited in the current scientific literature, related long-chain and Guerbet alcohols are of significant interest in research. These compounds are frequently utilized as synthetic intermediates, particularly in the esterification and modification of complex molecules. For instance, n-hexadecanol is used in pharmaceutical research to create ester derivatives of bioactive natural products like celastrol, aiming to improve the physicochemical properties of these compounds for therapeutic evaluation . Researchers may find value in this compound for similar applications, including its potential use as a building block in material science, surfactant chemistry, or as a precursor in the synthesis of novel chemical entities. The branched structure of this alcohol could impart unique physical characteristics compared to its linear isomers, making it a subject for comparative studies in material properties. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O B2920925 3-Hexyldecan-1-ol CAS No. 51655-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hexyldecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h16-17H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZTOVGAJLQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyldecan-1-ol typically involves the Guerbet reaction, which is a condensation reaction of alcohols in the presence of a catalyst. This reaction results in the formation of higher molecular weight alcohols. The reaction conditions often include high temperatures and the use of catalysts such as alkali metals or their hydroxides .

Industrial Production Methods

In industrial settings, this compound is produced through the hydrogenation of fatty acids or fatty acid esters. This process involves the reduction of these compounds in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

3-Hexyldecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Hexyldecan-1-ol involves its interaction with lipid membranes due to its amphiphilic nature. This interaction can alter membrane fluidity and permeability, which is crucial in its role as a solvent and in drug delivery systems. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting the molecular targets and pathways involved in membrane dynamics .

Comparison with Similar Compounds

Research Findings and Trends

  • Branching vs. Linear Chains: Studies on dodecan-1-ol demonstrate that linear alcohols have higher thermal stability but poorer solubility in nonpolar solvents compared to branched analogs . For this compound, the hexyl branch likely enhances compatibility with hydrophobic matrices (e.g., plastics).
  • Ecotoxicology : Long-chain alcohols like dodecan-1-ol show moderate aquatic toxicity (EC₅₀ for algae: 1.2 mg/L) , while lactones like hexan-6-olide exhibit higher acute toxicity (EC₅₀ < 10 mg/L) .

Biological Activity

3-Hexyldecan-1-ol is a long-chain fatty alcohol that has garnered attention for its potential biological activities. This compound, with the molecular formula C12H26O, is primarily studied for its applications in various fields including pharmacology, agriculture, and cosmetics. Understanding its biological activity is crucial for harnessing its potential benefits and mitigating any adverse effects.

  • Molecular Formula : C12H26O
  • Molar Mass : 198.34 g/mol
  • CAS Number : 112-83-6

Antimicrobial Properties

Research indicates that long-chain fatty alcohols, including this compound, exhibit significant antimicrobial activity. A study highlighted that fatty alcohols can disrupt microbial membranes, leading to cell lysis. This property makes them potential candidates for use in antimicrobial formulations.

Compound Microbial Target Activity
This compoundStaphylococcus aureusModerate inhibition
This compoundEscherichia coliModerate inhibition

Anti-inflammatory Effects

Long-chain fatty alcohols have been shown to modulate inflammatory responses. For instance, they can influence the production of pro-inflammatory cytokines and promote the synthesis of anti-inflammatory mediators. This suggests a potential role for this compound in treating inflammatory conditions.

Antioxidant Activity

The antioxidant properties of this compound have been explored in various studies. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative stress plays a significant role.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty alcohols, including this compound, demonstrated its effectiveness against both gram-positive and gram-negative bacteria. The results indicated that longer-chain alcohols generally exhibited stronger antimicrobial properties.

Study 2: Inflammatory Modulation

In vitro studies assessed the impact of this compound on macrophage activation. The compound was found to reduce the secretion of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

Membrane Disruption

The primary mechanism by which this compound exerts its antimicrobial effects is through membrane disruption. This occurs as the hydrophobic tail of the fatty alcohol integrates into lipid bilayers, leading to increased permeability and eventual cell death.

Cytokine Regulation

The modulation of cytokine production involves several pathways, including the NF-kB signaling pathway. By inhibiting this pathway, this compound can effectively reduce inflammation.

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